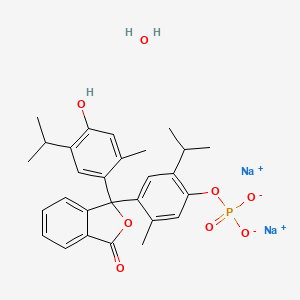

Thymolphthalein monophosphate disodium salt hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thymolphthalein monophosphate disodium salt hydrate (TMPDSH) is an organic compound that is widely used in biochemical research. It is a water-soluble, colorless, odorless, and relatively non-toxic compound. It is a derivative of thymolphthalein and is used as a pH indicator in biochemical research. It is most commonly used in the study of biochemical processes such as enzyme kinetics, enzyme inhibition, and protein-ligand interactions.

Scientific Research Applications

Acid Phosphatase Substrate

Thymolphthalein monophosphate disodium salt hydrate is used as a substrate for measuring acid phosphatase activity in serum . Thymolphthalein is liberated in the reaction and is conveniently measured by increasing the pH of the medium, which produces a color and also stops the hydrolysis . This method is more specific for the prostatic enzyme than other commonly used procedures for acid phosphatase .

Clinical Chemistry

This compound is used in clinical chemistry for its properties. It has been used in studies comparing different lots of thymolphthalein monophosphate (TMP), disodium salt, obtained from various commercial suppliers .

Biochemical Research

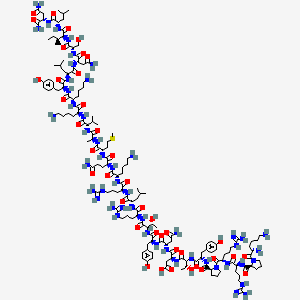

Thymolphthalein monophosphate disodium salt hydrate is used in biochemical research due to its specific properties. Its empirical formula is C28H29Na2O7P · xH2O, and it has a molecular weight of 554.48 (anhydrous basis) .

Mechanism of Action

Target of Action

Thymolphthalein monophosphate disodium salt hydrate primarily targets acid phosphatase and alkaline phosphatase enzymes . These enzymes play a crucial role in the hydrolysis of phosphate esters, contributing to various biological processes such as energy metabolism and signal transduction .

Mode of Action

Thymolphthalein monophosphate disodium salt hydrate acts as a substrate for acid phosphatase and alkaline phosphatase . During the enzymatic reaction, thymolphthalein is liberated . This liberation is conveniently measured by increasing the pH of the medium, which produces a color and also stops the hydrolysis .

Biochemical Pathways

The compound affects the biochemical pathways involving acid phosphatase and alkaline phosphatase . The liberation of thymolphthalein during the enzymatic reaction leads to changes in the pH, affecting the downstream processes that are pH-dependent .

Result of Action

The molecular and cellular effects of Thymolphthalein monophosphate disodium salt hydrate’s action primarily involve changes in pH due to the liberation of thymolphthalein . This change in pH can influence various cellular processes, particularly those that are pH-dependent .

Action Environment

The action, efficacy, and stability of Thymolphthalein monophosphate disodium salt hydrate can be influenced by various environmental factors. For instance, the pH of the medium can affect the enzymatic reaction and the subsequent liberation of thymolphthalein . Additionally, factors such as temperature and the presence of other substances in the medium could potentially influence the compound’s action.

properties

IUPAC Name |

disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31O7P.2Na.H2O/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;;/h7-16,29H,1-6H3,(H2,31,32,33);;;1H2/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAAAGIFNPRCKZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31Na2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1E,3R,4S)-1-[(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylsp](/img/no-structure.png)

![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)